![molecular formula C24H27N3O3 B5509785 1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine-2,5-diones, closely related to the compound , often involves Dieckmann cyclization processes. These cyclizations enable the formation of piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen, which close onto a carbonyl group at the chain's other end. This method has been used to create various derivatives, showcasing the versatility in synthesizing such compounds (Aboussafy & Clive, 2012).

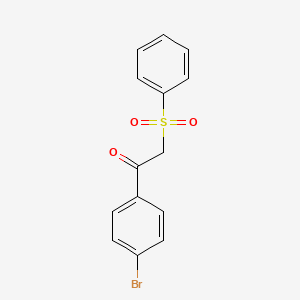

Molecular Structure Analysis

The molecular structure of similar compounds has been explored through X-ray diffraction studies. These studies reveal intricate details about the arrangement of atoms within the molecules and their spatial geometry. For example, compounds with a piperazine core often exhibit significant structural diversity depending on their substitution patterns and the nature of their functional groups. The detailed molecular structure analysis assists in understanding the compound's potential reactivity and interactions with other molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes have been documented, leading to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones. These reactions showcase the compound's ability to undergo cycloaddition and subsequent ring transformations, highlighting its reactive nature and potential for further chemical modification (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their crystallization behavior and solid-state structures, are significantly influenced by their molecular structure. Studies have shown that these compounds can form various polymorphic forms, each with unique physical properties. For example, the crystallization process can yield molecular solids with distinct conformations held together by intermolecular hydrogen bonds, demonstrating the impact of molecular structure on physical properties (Polaske et al., 2009).

Chemical Properties Analysis

The chemical properties of piperazine-2,5-diones and their derivatives are characterized by their reactivity patterns, which include the ability to form hydrogen bonds and undergo various organic reactions. These properties are crucial for understanding how these compounds interact with other molecules and their potential applications in different chemical contexts. The synthesis and characterization of these compounds provide valuable insights into their chemical behavior and how they can be manipulated for specific purposes (Wells et al., 2012).

Wissenschaftliche Forschungsanwendungen

Molecular Solids and Conformational Analysis

Research into the structural properties and conformational analysis of piperazine-2,5-diones, closely related to the queried compound, highlights the impact of side chain substitution on molecular solids' conformations. The study by Polaske et al. (2009) discusses the synthesis and solid-state structures of xylylene-linked bis(piperazine-2,5-diones), revealing how intermolecular hydrogen bonds and side chain modifications influence the molecular conformation within crystals. This research aids in understanding the foundational principles of molecular engineering and the development of materials with specific properties (Polaske, Nichol, Szábo, & Olenyuk, 2009).

Synthesis and Hemostatic Activity

The synthesis and exploration of hemostatic activity within the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, including compounds structurally related to the queried chemical, have been investigated by Pulina et al. (2017). This study synthesized new derivatives and assessed their influence on the blood coagulation system, finding compounds with significant hemostatic activity. It highlights a promising avenue for developing new therapeutic agents aimed at managing bleeding disorders (Pulina, Kozhukhar’, Kuznetsov, Rubtsov, & Starkova, 2017).

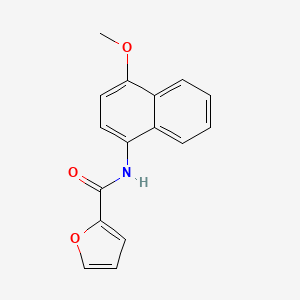

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, such as Gan et al. (2003), explores novel model compounds for potential applications in fluorescent probes and photovoltaic devices. The study demonstrates the influence of structural variations on the fluorescence quantum yields and the potential for photo-induced electron transfer processes, which are critical for designing efficient organic electronics and sensors (Gan, Chen, Chang, & Tian, 2003).

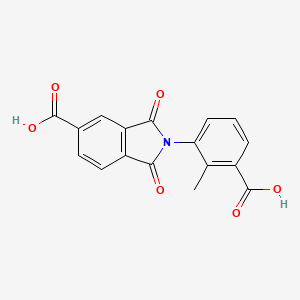

Organic Crystal Engineering

Wells et al. (2012) delve into the synthesis, crystal packing, and thermochemistry of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids, offering insights into organic crystal engineering. This research showcases how specific structural modifications can influence crystal assembly and thermochemical properties, contributing to the broader field of material science and the development of novel crystalline materials with desired physical properties (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Eigenschaften

IUPAC Name |

1-butyl-4-[2-(1,3-dihydroisoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-2-3-13-25-14-15-27(24(30)23(25)29)21(18-9-5-4-6-10-18)22(28)26-16-19-11-7-8-12-20(19)17-26/h4-12,21H,2-3,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDTWWFKFPLHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)